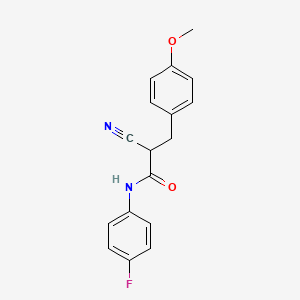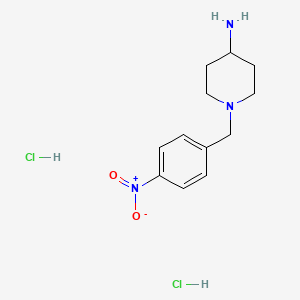![molecular formula C26H26N4O3S B2587704 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide CAS No. 392320-47-7](/img/structure/B2587704.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide” is a compound that contains several functional groups that might be of interest for researchers. These include a 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules, an adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines to yield the corresponding N-carbothioamides . Another method could involve the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring and an adamantyl group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties.Chemical Reactions Analysis
The chemical reactions involving this compound could include a Giese-type addition to the alkene, followed by cyclization and rearomatization . Another reaction could involve the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity in vitro. Researchers have tested its effects against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . Its potential as an antimicrobial agent warrants further investigation, especially in the context of drug development.
Anti-Influenza Activity
While not explicitly mentioned for this compound, related adamantane derivatives have shown anti-influenza activity. Researchers have synthesized 2-(adamantan-1-yl)benzimidazole derivatives and evaluated their effectiveness against influenza viruses . Given the structural similarities, it’s worth exploring whether our compound exhibits similar antiviral properties.
Cell Cycle Disruption
Compound 5r, a close relative of our target compound, has been associated with cell cycle disruption. Specifically, it caused cell-cycle arrest, decreasing the G0/G1 phase and increasing the G2/M phase . Understanding its impact on cell division could have implications for cancer research and therapy.
Polymerization Reactions
Unsaturated adamantane derivatives, including our compound, offer opportunities for polymerization reactions. Researchers have explored their use as monomers in the synthesis of high-energy fuels, oils, and bioactive compounds. Additionally, they contribute to the development of bulky polymers known as diamondoids . These polymers have potential applications in materials science and nanotechnology.
Quantum-Chemical Calculations
Quantum-chemical calculations can provide insights into the electronic structure and catalytic mechanisms of adamantane derivatives. Researchers have used computational methods to understand the behavior of these compounds, aiding in their design and optimization . Investigating our compound’s electronic properties could guide further research.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which form the core structure of this compound, have been associated with a wide range of pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
Mode of Action
The adamantane moiety in the compound is known to enhance lipophilicity, which can modulate the bioavailability of the molecule .
Pharmacokinetics
The incorporation of an adamantyl moiety into several molecules generally results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEHMDZMGSVRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)
![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)
![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)

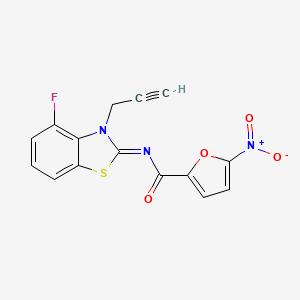
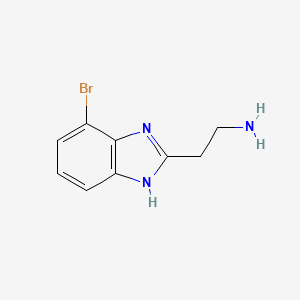
![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)
![2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587638.png)
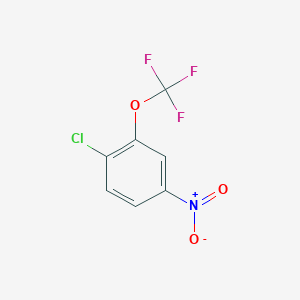
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2587641.png)
